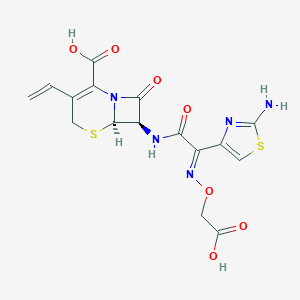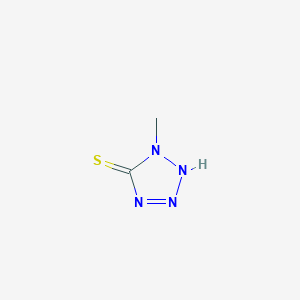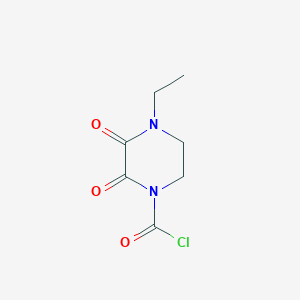
tert-Butyl ceftazidime
Overview
Description
Tert-Butyl Ceftazidime is a derivative of Ceftazidime . Ceftazidime is a broad-spectrum, third-generation cephalosporin beta-lactam antibiotic used to treat or prevent a variety of bacterial infections, including pneumonia, gynecological infections, bone and joint infections, and septicemia .
Synthesis Analysis
The synthesis of Ceftazidime involves a coupling reaction between the diazotized drug and 4-tert-butylphenol . The reaction is efficient in incorporating the drug without changes in the fundamental structure of chitosan .Molecular Structure Analysis
The molecular formula of Tert-Butyl Ceftazidime is C26H30N6O7S2 . The molecular structure of Ceftazidime has been analyzed through biochemical and structural analysis . The substituted Y346 residue is a major driver of the functional evolution as it rejects primary avibactam binding due to the steric hindrance and augments oxyimino-cephalosporin hydrolysis through a drastic structural change .Chemical Reactions Analysis
The chemical reactions of Ceftazidime involve the transesterification of β-keto esters . The reaction is efficient and selective for β-keto esters, most likely proceeding via an enol intermediate .Physical And Chemical Properties Analysis
The physical and chemical properties of Ceftazidime have been analyzed through FTIR, XRD, and TG/DTG curves . The developed carrier was responsible for increasing the thermal and hydrolytic stability of the drug .Scientific Research Applications
Antibacterial Activity
tert-Butyl ceftazidime: is a derivative of Ceftazidime , a third-generation cephalosporin antibiotic. It retains the antibacterial activity of its parent compound, which is effective against a wide range of Gram-negative bacteria, including Pseudomonas aeruginosa . This makes it valuable for research into new antibacterial agents and formulations that can combat resistant strains of bacteria.
Pharmacokinetics Studies
The modification of Ceftazidime to its t-Butyl ester form can alter its pharmacokinetic properties. Studies on tert-Butyl ceftazidime can provide insights into the absorption, distribution, metabolism, and excretion (ADME) of cephalosporins. This is crucial for developing new drugs with improved efficacy and reduced toxicity .
Drug Stability and Impurity Analysis
tert-Butyl ceftazidime: serves as a model compound for studying the stability of cephalosporin antibiotics. Research on its stability can lead to better understanding of how to preserve the efficacy of antibiotics over time. Additionally, impurity analysis of this compound can help in identifying potential toxic impurities that may arise during drug formulation .
Development of Analytical Methods
New analytical methods, such as spectrophotometric techniques, can be developed using tert-Butyl ceftazidime as a standard. These methods aim to accurately quantify the concentration of Ceftazidime in pharmaceutical formulations, ensuring quality control and patient safety .
Combination Drug Therapy Research
Research into combination drug therapies often includes tert-Butyl ceftazidime . For instance, studies have combined it with other antibiotics like avibactam to enhance its effectiveness against multi-drug resistant organisms. This is particularly important in the fight against antibiotic resistance .
Toxicity and Safety Profiling
tert-Butyl ceftazidime: is used in toxicity studies to predict the safety profile of new cephalosporin drugs. In silico methods, such as quantitative structure-activity relationship (QSAR) models, are employed to forecast the toxicological effects of drug candidates, which is a critical step in drug development .
Mechanism of Action
Target of Action
Tert-Butyl Ceftazidime, also known as Ceftazidime t-Butyl Ester, primarily targets the “penicillin-binding proteins” (PBPs) in bacteria . These proteins are crucial for the synthesis and remodeling of peptidoglycan, a glycopeptide polymer that forms a major component of the bacterial cell wall .
Mode of Action
Tert-Butyl Ceftazidime is a β-lactam antibiotic, similar to other cephalosporins . It inhibits the essential PBPs, leading to impaired cell wall homeostasis . This results in the loss of cell integrity and ultimately bacterial cell death . It exhibits broad-spectrum antibacterial activity, including against some treatment-resistant bacteria such as Pseudomonas aeruginosa .
Biochemical Pathways
The primary biochemical pathway affected by Tert-Butyl Ceftazidime is the synthesis of the bacterial cell wall. By inhibiting PBPs, it disrupts the synthesis and remodeling of peptidoglycan . This disruption extends to peptidoglycan and lipopolysaccharide biosynthetic pathways, including lipid A and O-antigen assembly .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of Tert-Butyl Ceftazidime are similar to those of Ceftazidime . It has strong lipophilicity, good intestinal absorption, and poor excretion in the body . It can be administered by intramuscular or intravenous injection, achieving high blood concentration, low protein binding rate (10–17%), and renal excretion (80–90%) . It also has wide distribution in vivo and can penetrate the blood-brain barrier .
Result of Action
The primary result of Tert-Butyl Ceftazidime’s action is the death of bacterial cells due to the loss of cell wall integrity . In addition, it has been found to strongly upregulate p27 protein levels by inhibiting p27 ubiquitination . The p27 protein is a classic negative regulator of the cell cycle .
Action Environment
The action, efficacy, and stability of Tert-Butyl Ceftazidime can be influenced by various environmental factors. For instance, the biological properties of its impurities can affect its stability . Furthermore, the presence of β-lactamase-producing bacteria can impact its efficacy, as these bacteria can inactivate β-lactam antibiotics. Tert-butyl ceftazidime is resistant to some β-lactamases, enhancing its effectiveness against certain resistant bacteria .
Safety and Hazards
Future Directions
Ceftazidime–avibactam is a newer combination of β-lactam/β-lactamase inhibitor, with activity against carbapenem-resistant Enterobacterales (CRE) and carbapenem-resistant Pseudomonas aeruginosa (CRPA) . The development of resistance in CRE and MDR-PA against CAZ–AVI is alarming, and more investigations and studies are needed to prevent, diagnose, and treat infections due to CAZ–AVI-resistant pathogens .
properties
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-methyl-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]oxyiminoacetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N6O7S2/c1-25(2,3)38-23(37)26(4,5)39-30-16(15-13-41-24(27)28-15)19(33)29-17-20(34)32-18(22(35)36)14(12-40-21(17)32)11-31-9-7-6-8-10-31/h6-10,13,17,21H,11-12H2,1-5H3,(H3-,27,28,29,33,35,36)/b30-16-/t17-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTGQDGIPNXUGP-ZLQBWVSZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C(C)(C)O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N6O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00145501 | |
| Record name | tert-Butyl ceftazidime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00145501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
602.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl ceftazidime | |
CAS RN |
102772-66-7 | |
| Record name | Pyridinium, 1-[[(6R,7R)-7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-[[2-(1,1-dimethylethoxy)-1,1-dimethyl-2-oxoethoxy]imino]acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-, inner salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102772-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl ceftazidime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102772667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Butyl ceftazidime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00145501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ceftazidime tert-butyl ester | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31XYW5AKQK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of Ceftazidime t-Butyl Ester as discussed in the provided research papers?
A1: The research primarily focuses on Ceftazidime t-Butyl Ester as an intermediate product in the synthesis of Ceftazidime, a cephalosporin antibiotic. [, ] One study focuses on developing a new stable crystalline form (β-form) of Ceftazidime t-Butyl Ester that is easily separable and potentially beneficial for producing non-oral antibiotic drugs. []
Q2: What analytical method is highlighted in the research for analyzing Ceftazidime t-Butyl Ester?
A2: The research emphasizes the use of High-Performance Liquid Chromatography (HPLC) for determining the content of Ceftazidime t-Butyl Ester in Ceftazidime and its preparation. [] This method is deemed specific, rapid, and accurate for this purpose.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




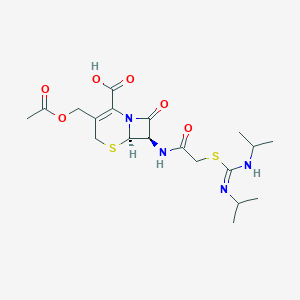

![1-[[(6R,7R)-7-Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-methylpyrrolidinium Chloride](/img/structure/B193802.png)

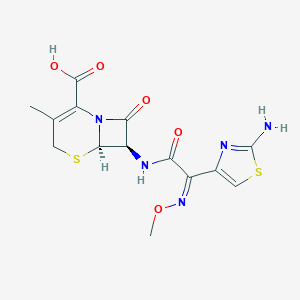
![(6R,7R)-7-({(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-[(2-ethoxy-2-oxoethoxy)imino]acetyl}amino)-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193809.png)
![(6R,7R)-7-Amino-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193811.png)
